4-(Benzyloxy)butan-2-amine

Descripción general

Descripción

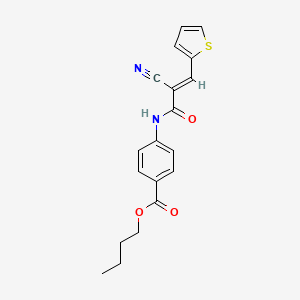

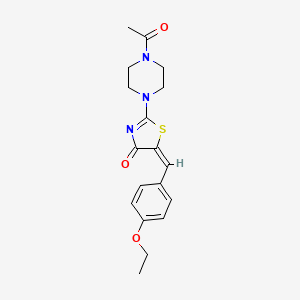

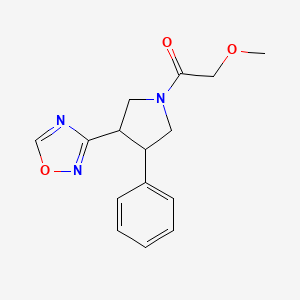

“4-(Benzyloxy)butan-2-amine” is a chemical compound with the molecular formula C11H17NO . It is an aromatic ether with a benzyl group attached to an oxygen atom, which is further connected to a butan-2-amine . The compound has a molecular weight of 179.26 .

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)butan-2-amine” consists of a benzyl group (a benzene ring attached to a CH2 group) linked to an oxygen atom, which is further connected to a butan-2-amine . The InChI code for this compound is TZHOKOVQYMRTEI-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines, including “4-(Benzyloxy)butan-2-amine”, can undergo a variety of chemical reactions. These include alkylation, acylation, and reduction of nitriles, amides, and nitro compounds . They can also participate in reactions involving alkyl groups, such as S N 2 reactions of alkyl halides .Aplicaciones Científicas De Investigación

1. Medicinal Chemistry and Drug Design

- NMDA Receptor Antagonists: The compound has been explored in the design of novel NR1/2B subtype selective NMDA receptor antagonists. This class of compounds is significant in neuroscience research and could potentially be used in the treatment of neurological disorders (Alanine et al., 2003).

2. Asymmetric Synthesis and Catalysis

- Enzymatic Kinetic Resolution: It has been used in the enzymatic kinetic resolution of primary amines, showing high enantioselectivity, which is crucial in producing optically active pharmaceuticals (Nechab et al., 2007).

- Hydrogen Transfer Reduction: Research has also been conducted on using derivatives of 4-(Benzyloxy)butan-2-amine for asymmetric hydrogen transfer reduction of prochiral ketones, a key step in the synthesis of various organic molecules (Aboulaala et al., 2005).

3. Material Science and Catalysis

- Metal-Organic Frameworks (MOFs): The amine functionality of this compound has been incorporated into metal–organic frameworks (MOFs) to create efficient heterogeneous base catalysts for organic reactions (Safarifard et al., 2015).

4. Organic Synthesis

- Synthesis of Aminofuroxan Derivatives: It has been used in the synthesis of aminofuroxan derivatives, which are important in the study of alkyne formation on solid surfaces (Heo et al., 2007).

- Iodine-Catalyzed Amination: The compound is involved in iodine-catalyzed amination reactions, contributing to the development of metal-free routes for the synthesis of aminated products (Lamani et al., 2011).

5. Spectroscopy and Structural Analysis

- Nuclear Magnetic Resonance (NMR): It has been characterized using NMR spectroscopy, providing insights into its chemical structure and potential applications in analytical chemistry (Yu Shu-lin, 2010).

Safety and Hazards

The safety data sheet for “4-(Benzyloxy)butan-2-amine” suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Mecanismo De Acción

Target of Action

It is structurally similar to benzylamines, which are known to inhibit squalene synthase (sqs), an enzyme involved in sterol biosynthesis .

Mode of Action

Based on its structural similarity to benzylamines, it may interact with its target enzyme, sqs, and inhibit its function . This inhibition could disrupt the normal function of the enzyme, leading to changes in the cellular processes it regulates.

Propiedades

IUPAC Name |

4-phenylmethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVXGQWWOPIONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)butan-2-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)

![7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2821771.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2821773.png)